(1-Bromo-3-methylbutan-2-yl)benzene
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Overview
Description
(1-Bromo-3-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is attached to a carbon chain that includes a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methylbutan-2-yl)benzene typically involves the bromination of 3-methylbutan-2-ylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-methylbutan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(1-Bromo-3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Bromo-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-3-methylbutan-2-yl)benzene
- (1-Iodo-3-methylbutan-2-yl)benzene
- (1-Fluoro-3-methylbutan-2-yl)benzene
Uniqueness
(1-Bromo-3-methylbutan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and is used in distinct applications.
Biological Activity
(1-Bromo-3-methylbutan-2-yl)benzene, with the molecular formula C11H15Br, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzene, characterized by the presence of a bromine atom attached to a branched alkyl chain. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological research.
The compound's properties are crucial for understanding its biological activity. Key properties include:
Property | Value |
---|---|
Molecular Weight | 227.14 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C11H15Br/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Canonical SMILES | CC(C)C(CBr)C1=CC=CC=C1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with biological molecules. It has been studied for its potential effects on cellular processes and as a precursor in drug development.
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This reactivity allows it to form new compounds that may exhibit different biological properties.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of brominated compounds often possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with microbial cell membranes, potentially leading to increased efficacy against certain pathogens .
- Drug Development : Research has indicated that compounds similar to this compound are being investigated for their roles in modulating protein-protein interactions, particularly concerning 14-3-3 proteins, which are crucial in various signaling pathways . This suggests a potential application in therapeutic strategies targeting diseases linked to these pathways.
- Toxicological Studies : Investigations into the toxicological profiles of brominated compounds highlight the need for careful assessment of their safety profiles. Studies have shown that while some brominated compounds may exhibit beneficial properties, they can also pose risks depending on their concentration and exposure routes .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other halogenated derivatives:
Compound | Biological Activity | Unique Features |
---|---|---|
(1-Chloro-3-methylbutan-2-yl)benzene | Moderate antimicrobial effects | Less reactive than brominated analogs |
(1-Iodo-3-methylbutan-2-yl)benzene | Potentially higher reactivity | Iodine's larger size affects binding |
(1-Fluoro-3-methylbutan-2-yl)benzene | Lower biological activity | Fluorine's electronegativity reduces interaction |
Properties
Molecular Formula |
C11H15Br |
---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
(1-bromo-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
KFIMHJPLUHYGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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